(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine
Overview
Description
“(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is a cyclic secondary amine, also classified as a saturated heterocycle . The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse . For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Scientific Research Applications
Pyrrolidine Derivatives in Medicine and Industry
- Pyrrolidines in Biological and Industrial Applications : Pyrrolidines, including (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine, are significant in both biological and industrial contexts. They are utilized in medicine for their biological effects and in industry as components in dyes and agrochemical substances. The synthesis of pyrrolidines, such as through [3+2] cycloaddition, is vital for advancing scientific understanding in these areas (Żmigrodzka et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Pyrrolidine derivatives have been synthesized and tested for antimicrobial activity. Polysubstituted methyl pyrrolidine-2-carboxylate derivatives show notable antibacterial activity against certain bacterial strains, including M. tuberculosis, suggesting potential in antimicrobial drug development (Nural et al., 2018).
Catalysts in Organic Synthesis
- Organocatalysis in Michael Addition : (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine derivatives act as efficient organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This showcases their utility in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Drug Development
- PDE9A Inhibition for Cognitive Disorders : Certain pyrrolidine derivatives have advanced into clinical trials as novel PDE9A inhibitors. These compounds, like PF-04447943, exhibit procognitive activity and synaptic stabilization in rodent models, emphasizing their potential in treating cognitive disorders (Verhoest et al., 2012).
Organic Synthesis Intermediates
- Intermediates for Organic Synthesis : The compound 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an intermediate in organic synthesis, has seen improved synthesis methods, demonstrating its importance in the synthesis of various organic compounds (Ta, 2013).
Biomimetic Synthesis
- Biomimetic Synthesis of Alkaloids : Pyrrolidine derivatives are synthesized via a biomimetic approach, mimicking biosynthetic pathways. This method provides direct access to various 2-(acylmethylene)pyrrolidine alkaloids, reflecting the compound's relevance in alkaloid synthesis (Shih et al., 2015).
Safety And Hazards
The safety data sheet for 1-(2-PYRROLIDINYLMETHYL)PYRROLIDINE indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions in the research and development of pyrrolidine derivatives are promising. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(2S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-11-6-4-5-10(11)9-12-7-2-3-8-12/h10H,2-9H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPUAXZYCLIJM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448338 | |
Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |
CAS RN |
76411-80-8 | |
Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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